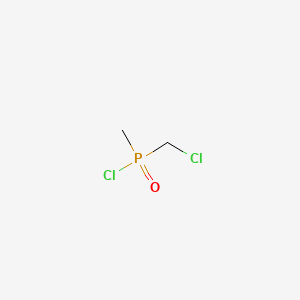
3-Chloro-2,6-diethylaniline
Overview
Description
3-Chloro-2,6-diethylaniline is an organic compound that is commonly used as a reagent in the synthesis of organic compounds. It has a linear formula of ClC6H2(C2H5)2NH2, a CAS number of 67330-62-5, and a molecular weight of 183.68 .
Synthesis Analysis
The synthesis of 3-Chloro-2,6-diethylaniline involves heating metal or its salt in aniline or alkylaniline to produce a reaction that results in an aniline or alkylaniline metal complex catalyst . This complex catalyst is then used to produce an ethylated complex under certain conditions . The ethylated complex then undergoes a metathetical reaction with m-chloroaniline to produce 3-Chloro-2,6-diethylaniline .Molecular Structure Analysis
The molecular structure of 3-Chloro-2,6-diethylaniline is represented by the SMILES string CCc1ccc (Cl)c (CC)c1N . The InChI key for this compound is VDJBIPLKIGSVRG-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloro-2,6-diethylaniline is used as a reagent in the synthesis of organic compounds. It is also used in the production of polyurethanes and as a curing agent for epoxies .Physical And Chemical Properties Analysis
3-Chloro-2,6-diethylaniline is a liquid at room temperature . It has a refractive index of 1.56 (lit.), a boiling point of 137-139 °C/10 mmHg (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Scientific Research Applications
Polyurethane Synthesis
3-Chloro-2,6-diethylaniline: is utilized in the synthesis of polyurethanes (PUs). PUs are a class of polymers that are widely used due to their excellent performance characteristics. They are typically formed by the polycondensation of polyols and polyisocyanates. In this process, small molecule materials known as “chain extenders” are added to improve various physical properties3-Chloro-2,6-diethylaniline can act as a chain extender, enhancing the range of applications and physical properties of PU materials .
Catalyst Recycling in Chemical Synthesis
The compound is involved in the preparation of aniline or alkylaniline metal complex catalysts. These catalysts are used in various chemical reactions, including the ethylation of m-chloroaniline. The method includes heating metal or its salt in aniline or alkylaniline to produce a reaction and obtain the complex catalyst. This catalyst can then be recycled, which is a significant step towards sustainable chemical processes .
Curing Agent for Epoxies
3-Chloro-2,6-diethylaniline: serves as a curing agent for epoxy resins. Epoxy resins are thermosetting polymers used in a wide range of applications, from coatings and adhesives to composite materials. The curing process involves a chemical reaction that forms a rigid, three-dimensional cross-linked structure, and 3-Chloro-2,6-diethylaniline plays a crucial role in this process .
Precursor for Polyamides
This chemical is also a precursor for the synthesis of polyamides. Polyamides, such as nylons, are synthetic polymers with a wide array of uses, including in textiles, automotive components, and packaging. The versatility of 3-Chloro-2,6-diethylaniline in forming various polyamide structures makes it valuable in materials science research .
Chain Extender for Elastomeric Polyurethanes
Apart from its use in standard PU synthesis, 3-Chloro-2,6-diethylaniline is specifically employed as a chain extender for elastomeric polyurethanes. Elastomeric polyurethanes exhibit rubber-like properties and are used in applications requiring flexibility and durability, such as in wheels, seals, and gaskets .
Chemical Synthesis
The compound may be used more broadly in chemical synthesis. Its reactivity with various agents allows for the creation of a multitude of chemical products, serving as a building block in organic synthesis .
Environmental Impact Mitigation
In the context of climate change mitigation technologies, 3-Chloro-2,6-diethylaniline is involved in processes that aim to reduce the environmental impact of chemical production. This includes the development of methods that minimize waste and improve the efficiency of catalyst use .
Research and Development of Urethane Materials
Finally, 3-Chloro-2,6-diethylaniline is significant in the R&D of urethane materials. With the continuous expansion of PU material applications, the demand for innovative and improved urethane compounds is growing. Research into new formulations and applications of urethane materials often includes the use of 3-Chloro-2,6-diethylaniline as a key component .
Safety and Hazards
properties
IUPAC Name |
3-chloro-2,6-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJBIPLKIGSVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344561 | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-diethylaniline | |
CAS RN |
67330-62-5 | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)
![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)

![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)





![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)
